Pheniramine

Catalog No.
S595388
CAS No.
86-21-5
M.F
C16H20N2
M. Wt
240.34 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pheniramine

CAS Number

86-21-5

Product Name

Pheniramine

IUPAC Name

N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

InChI

InChI=1S/C16H20N2/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16/h3-10,12,15H,11,13H2,1-2H3

InChI Key

IJHNSHDBIRRJRN-UHFFFAOYSA-N

SMILES

CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2

Solubility

3.77e-01 g/L

Synonyms

Avil, Bimaleate, Pheniramine, Daneral, Histapyridamine, Maleate, Pheniramine, Pheniramine, Pheniramine Bimaleate, Pheniramine Maleate, Propheniramine, Prophenpyridamine

Canonical SMILES

CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2

Ischemia-Reperfusion Injury (IRI)

IRI occurs when blood flow to a tissue is blocked (ischemia) and then restored (reperfusion), leading to cell damage. Studies have investigated the potential of pheniramine to reduce IRI in various organs, including:

  • Brain: Research suggests pheniramine may be more effective than other medications in preventing cerebral I/R injury after distant organ ischemia, although further studies with larger sample sizes are needed [].
  • Gastrointestinal tract: Several studies have shown pheniramine's effectiveness in reducing free radical production by neutrophils after ischemia-reperfusion in the gastrointestinal system [, ].
  • Skeletal muscle: Studies have shown pheniramine to be as effective as N-acetylcysteine (NAC) in reducing IRI in rat skeletal muscle, demonstrating its potential as a cost-effective option with a lower side effect profile [].

Purity

> 95%

Quantity

Milligrams-Grams

Physical Description

Solid

XLogP3

2.8

Boiling Point

181 °C at 1.30E+01 mm Hg

Melting Point

107
<25°C

Related CAS

132-20-7 (bimaleate)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H300 (97.44%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pheniramine is commonly used in over-the-counter products to treat seasonal allergies or cold and flu symptoms.[L7649,L7652]
FDA Label

Pharmacology

Pheniramine acts as an antagonist to allergic symptoms stemming from inappropriate histamine release to reduce edema, itching, and redness. The same antihistamine effect also produces sedation by acting in the central nervous system.[A181622,T116]

MeSH Pharmacological Classification

Histamine H1 Antagonists

ATC Code

D - Dermatologicals
D04 - Antipruritics, incl. antihistamines, anesthetics, etc.
D04A - Antipruritics, incl. antihistamines, anesthetics, etc.
D04AA - Antihistamines for topical use
D04AA16 - Pheniramine
R - Respiratory system
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AB - Substituted alkylamines
R06AB05 - Pheniramine

Mechanism of Action

Pheniramine competes with histamine for the histamine H1 receptor, acting as an inverse agonist once bound.[A181622] The reduction in H1 receptor activity is responsible for reduced itching as well as reduced vasodilation and capillary leakage leading to less redness and edema.[T116] This can be seen in the suppression of the histamine-induced wheal (swelling) and flare (vasodilation) response. Inverse agonism of the H1 receptor in the CNS is also responsible for the sedation produced by first-generation antihistamines like pheniramine.[T116] The binding of pheniramine to H4 receptors, and subsequent inverse agonism, may also contribute to reduced itching by antagonizing inflammation.[A181625]

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

86-21-5

Wikipedia

Pheniramine

Biological Half Life

The terminal half-life of pheniramine administered via IV is 8-17 h.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan
Pharmaceuticals -> Dermatologicals -> Antihistamines

Dates

Modify: 2023-08-15

Metal-Organic Framework with Dual Active Sites in Engineered Mesopores for Bioinspired Synergistic Catalysis

Yangjian Quan, Yang Song, Wenjie Shi, Ziwan Xu, Justin S Chen, Xiaomin Jiang, Cheng Wang, Wenbin Lin
PMID: 32336088   DOI: 10.1021/jacs.0c02966

Abstract

Here we report the design of an enzyme-inspired metal-organic framework (MOF),
-OTf-Ir, by installing strong Lewis acid and photoredox sites in engineered mesopores. Al-MOF (
), with mixed 2,2'-bipyridyl-5,5-dicarboxylate (dcbpy) and 1,4-benzenediacrylate (pdac) ligands, was oxidized with ozone and then triflated to generate strongly Lewis acidic Al-OTf sites in the mesopores, followed by the installation of [Ir(ppy)
(dcbpy)]
(ppy = 2-phenylpyridine) sites to afford
-OTf-Ir with both Lewis acid and photoredox sites.
-OTf-Ir effectively catalyzed reductive cross-coupling of
-hydroxyphthalimide esters or aryl bromomethyl ketones with vinyl- or alkynyl-azaarenes to afford new azaarene derivatives.
-OTf-Ir enabled catalytic synthesis of anticholinergic drugs Pheniramine and Chlorpheniramine.


Effectiveness of Local Fat-Dissolving Solution Injection

Gyu Sik Jung
PMID: 30870560   DOI: 10.1093/asj/sjz034

Abstract




Enantioselective analysis of pheniramine in rat using large volume sample stacking or cation-selective exhaustive injection and sweeping coupled with cyclodextrin modified electrokinetic chromatography

Yaqi Yao, Bo Zhang, Shuang Li, Jia Yu, Xingjie Guo
PMID: 30348382   DOI: 10.1016/j.talanta.2018.09.052

Abstract

For the aim of simultaneously performing the enantioseparation and determination of the trace enantiomers in plasma samples, enantioseparation by HPLC using five kinds of chiral stationary phases were initially investigated. But unfortunately, enantioseparation could not be detected in reversed mobile phase mode with all the five columns. For this reason, two simple, economical and highly efficient online preconcentration methods, large volume sample stacking and sweeping (LVSS-sweeping) and cation-selective exhaustive injection and sweeping (CSEI-sweeping) both followed by the cyclodextrin modified electrokinetic chromatography (CDEKC) were examined in the present work. Parameters affecting the enantioseparation and enhancement efficiency of these two injection modes were monitored in detail, and migration order of the two enantiomers was identified by circular dichroism (CD) and HPLC. Upon optimization, two enantiomers were best separated with the improvement of sensitivity reaching 160-fold and 4000-fold respectively for LVSS-sweeping and CSEI-sweeping comparing with the normal CDEKC separation. Then the optimal condition of CSEI-sweeping-CDEKC was validated and showed high sensitivity (10 ng/mL for lower limit of quantification, LLOQ), satisfactory accuracy (96.8-111.6%) and precision (relative standard deviation, RSD within 9.4%). This demonstrated it to be a suitable strategy for the rapid enantioselective determination and quantitative analysis of pheniramine enantiomers in plasma samples. Therefore, the method was further applied in the enantiomeric analysis of pheniramine in rat pharmacokinetics and plasma protein binding investigations. Stereoselectivity in pharmacokinetics as well as plasma protein binding were observed, suggesting that the stereoselective protein binding might be responsible for the stereoselectivity in pharmacokinetics.


Pheniramine maleate: an apparently safe drug causing bullous fixed drug eruption

Aastha Gupta, Pooja Arora, Purnima Malhotra, Kabir Sardana
PMID: 30142724   DOI:

Abstract

Fixed drug eruption is a delayed type hypersensitivity reaction to a drug seen most frequently with antibiotics such as tetracyclines, sulfonamides, and NSAIDs such as naproxen and ibuprofen. Although H1-antihistamines rarely elicit cutaneous adverse effects, there have been a few reports in the literature implicating them in causing fixed drug eruption, particularly the piperazine derivatives (hydroxyzine, cetirizine, levocetirizine), and loratadine. However, cutaneous drug reactions with the alkylamine derivatives like pheniramine maleate are extremely uncommon and fixed drug eruptions have not been reported with any of the alkylamine antihistamines to date. We herein report a case of multifocal bullous fixed drug eruption following ingestion of pheniramine maleate.


A Molecularly Imprinted Polymer-based Dye Displacement Assay for the Rapid Visual Detection of Amphetamine in Urine

Joseph W Lowdon, Kasper Eersels, Rocio Arreguin-Campos, Manlio Caldara, Benjamin Heidt, Renato Rogosic, Kathia L Jimenez-Monroy, Thomas J Cleij, Hanne Diliën, Bart van Grinsven
PMID: 33182534   DOI: 10.3390/molecules25225222

Abstract

The rapid sensing of drug compounds has traditionally relied on antibodies, enzymes and electrochemical reactions. These technologies can frequently produce false positives/negatives and require specific conditions to operate. Akin to antibodies, molecularly imprinted polymers (MIPs) are a more robust synthetic alternative with the ability to bind a target molecule with an affinity comparable to that of its natural counterparts. With this in mind, the research presented in this article introduces a facile MIP-based dye displacement assay for the detection of (±) amphetamine in urine. The selective nature of MIPs coupled with a displaceable dye enables the resulting low-cost assay to rapidly produce a clear visual confirmation of a target's presence, offering huge commercial potential. The following manuscript characterizes the proposed assay, drawing attention to various facets of the sensor design and optimization. To this end, synthesis of a MIP tailored towards amphetamine is described, scrutinizing the composition and selectivity (ibuprofen, naproxen, 2-methoxphenidine, quetiapine) of the reported synthetic receptor. Dye selection for the development of the displacement assay follows, proceeded by optimization of the displacement process by investigating the time taken and the amount of MIP powder required for optimum displacement. An optimized dose-response curve is then presented, introducing (±) amphetamine hydrochloride (0.01-1 mg mL
) to the engineered sensor and determining the limit of detection (LoD). The research culminates in the assay being used for the analysis of spiked urine samples (amphetamine, ibuprofen, naproxen, 2-methoxphenidine, quetiapine, bupropion, pheniramine, bromopheniramine) and evaluating its potential as a low-cost, rapid and selective method of analysis.


Investigation of the antioxidant effects of pheniramine maleate and nebivolol on testicular damage in rats with experimentally induced testis torsion

Ercan Yuvanc, Devrim Tuglu, Tunc Ozan, Ucler Kisa, Mahi Balci, Ertan Batislam, Erdal Yilmaz
PMID: 29513811   DOI: 10.1590/s0102-865020180020000004

Abstract

To investigate the biochemical, histopathologic, and spermatogenetic changes in the detorsionated testicle after experimental torsion and to study the antioxidant effects of pheniramine maleate and nebivolol.
Twenty-four Sprague-Dawley male rats were divided into 4 groups: Group 1: Sham; Group 2: Torsion/Detorsion (T/D); Group 3: T/D + Pheniramine maleate (PM); Group 4: T/D + Nebivolol (NB) group. Paroxanase (PON), total antioxidant status (TAS), total oxidant status (TOS), and oxidative stres index (OSI) were measured, and spermatogenetic and histopathologic evaluation was performed in tissue and blood samples.
The evaluation of tissue TAS indicated no statistically significant difference in Group 3 compared to Group 2. A statistically significant increase was detected in Group 4 compared to Group 2. Serum PON levels revealed a statistically significant increase in Groups 3 and 4 compared to Groups 1 and 2. The Johnsen testicular biopsy score decreased in Groups 3 and 4, but the decrease was not statistically significant.
Pheniramine maleate and nebivolol have antioxidant effects against ischemia-reperfusion damage. They also support tissue recovery, which is more significantly observed by nebivolol.


Mydriasis due to Opcon-A: An indication to avoid pharmacologic testing for anisocoria

Austin S Nakatsuka, Hilary A Beaver, Andrew G Lee
PMID: 29426462   DOI: 10.1016/j.jcjo.2017.05.014

Abstract




Comparative evaluation of different therapeutic protocols for contagious caprine pleuropneumonia in Himalayan Pashmina goats

Mohd Iqbal Yatoo, Oveas Raffiq Parray, Muheet Mir, Riyaz Ahmed Bhat, Hamid Ullah Malik, Mujeeb Ur Rehman Fazili, Sabia Qureshi, Masood Salim Mir, Raja Wasim Yousuf, Noor Alam Tufani, Kuldeep Dhama, Shah Tauseef Bashir
PMID: 31076996   DOI: 10.1007/s11250-019-01913-2

Abstract

Therapeutic management of contagious caprine pleuroneumonia (CCPP) involves mostly the use of oxytetracycline followed by enrofloxacin and rarely tylosin. In many parts of the world including India, the former antibiotics are commonly available than the latter. Therefore, prolonged use of the same leads to the development of antibiotic resistance and decreased efficacy of drug. Besides, inflammatory and allergic pathogenesis of CCPP envisages combination therapy. In this study, we evaluated the effectiveness of the combination therapy using different antibiotics (oxytetracycyline @ 10: group I, enrofloxacin @ 5 group II, and tylosin: group III, @ 10 mg/kg body weight), along with anti-inflammatory (meloxicam @ 0.5 mg/kg) and anti-allergic (pheneramine maleate @ 1.0 mg/kg) drugs. These drugs were given intramuscularly at the interval of 48 h for four times in three test groups (n = 10) of Pashmina goats, viz. groups I, II, and III, respectively, affected with CCPP. Group IV (n = 10) was kept as healthy control when group V (n = 10) treated with oxytetracycline @ 10 mg/kg alone was used as positive control. Clinical signs, clinical parameters, pro-inflammatory cytokine (tumor necrosis factor alpha (TNF-α)), and oxidative stress indices (total oxidant status (TOS), total antioxidant status (TAS)) were evaluated at hours 0, 48, 96, and 144 of experimental trial. Tylosin-based combination therapy resulted in a rapid and favorable recovery resulting in restoration of normal body temperature (102.46 ± 0.31 °F), respiration rate (16.30 ± 0.79 per minute), and heart rate (89.50 ± 2.63 per minute) compared to the oxytetracycline (102.95 ± 0.13, 21.30 ± 1.12, 86.00 ± 2.33, respectively) and enrofloxacin (102.97 ± 0.19, 21.00 ± 1.25, 90.00 ± 2.58, respectively) treated groups. By hour 144, all the groups showed restoration of clinical parameters of normal health and diminishing signs of CCPP, viz. fever, dyspnea, coughing, nasal discharge, weakness, and pleurodynia. Significant (P ≤ 0.05) decrease in levels of TNF-α and non-significant (P > 0.05) decrease in levels of TOS and an increase in levels of TAS were noted from hour 0 to 144 in all the test groups. Within the groups, no significant (P > 0.05) change was noted in TNF-α, TOS, and TAS levels; however, TNF-α levels were comparatively lower in group III. Hematological parameters did not differ significantly (P > 0.05). From these findings, it can be inferred that tylosin-based combination therapy is relatively better for early, rapid, and safe recovery besides minimizing inflammatory and oxidative cascade in CCPP affected Pashmina goats compared to oxytetracycline- and enrofloxacin-based therapies.


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